molecular formula C17H17F3N4.2C4H4O4 B1662245 Pyrrolo(1,2-a)quinoxaline, 4-(4-methyl-1-piperazinyl)-7-(trifluoromethyl)-, (Z)-2-butenedioate (1:2) CAS No. 109028-10-6

Pyrrolo(1,2-a)quinoxaline, 4-(4-methyl-1-piperazinyl)-7-(trifluoromethyl)-, (Z)-2-butenedioate (1:2)

Cat. No. B1662245
M. Wt: 566.5 g/mol
InChI Key: HTEVMLYDEWVIQE-SPIKMXEPSA-N
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Description

Pyrrolo(1,2-a)quinoxaline derivatives are a class of compounds that have been studied for their potential biological activities . Specifically, the compound “4-(4-methyl-1-piperazinyl)-7-(trifluoromethyl)-” is a derivative that has been synthesized and evaluated for its ability to inhibit the drug efflux activity of CaCdr1p and CaMdr1p transporters of Candida albicans .


Synthesis Analysis

The synthesis of these derivatives involves a Buchwald-Hartwig cross-coupling reaction . This reaction is a powerful tool for forming carbon-nitrogen bonds and is widely used in the synthesis of complex organic molecules .


Molecular Structure Analysis

The molecular structure of these compounds is complex, with a pyrrolo[1,2-a]quinoxaline core and various substituents. The presence of the 4-methyl-1-piperazinyl and 7-(trifluoromethyl) groups on the quinoxaline ring could potentially influence the biological activity of these compounds .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include the Buchwald-Hartwig cross-coupling reaction . This reaction is used to form the carbon-nitrogen bond in the piperazinyl-pyrrolo[1,2-a]quinoxaline derivatives .

Scientific Research Applications

  • Crystallography and Co-crystallization

    • A study discussed the co-crystallization of N-(4-meth-oxy-phen-yl)piperazine with 4-methyl-benzoic acid and with benzene-1,2-di-carb-oxy-lic acid. This process yielded the salts 4-(4-meth-oxy-phen-yl)piperazin-1-ium 4-methyl-benzoate monohydrate, and bis-[4-(4-meth-oxy-phen-yl)piperazin-1-ium] benzene-1,2-di-carboxyl-ate .
    • The methods involved in this study were likely standard crystallography techniques, including X-ray diffraction for structure determination .
    • The results showed that these salts both crystallize with Z’ = 2, in space groups P and Pna21, respectively .
  • Chemical Synthesis

    • Alfa Aesar offers a compound named 4-(4-Methyl-1-piperazinyl)-2-(trifluoromethyl)aniline . Although it’s not the exact compound you’re asking about, it’s structurally similar and might have similar applications.
  • Pharmaceutical Research

    • A structurally similar compound, 1-(4-methyl-1-piperazinyl)pyrrolo(1,2-a)quinoxaline , could potentially be used in pharmaceutical research. While the specific applications are not detailed, compounds with this structure are often studied for their biological activity and potential therapeutic effects .
    • The methods of application would likely involve in vitro and in vivo testing, including cell culture experiments and animal models .
    • The outcomes of such research would depend on the specific biological activity of the compound, and could include findings related to its efficacy, toxicity, pharmacokinetics, and more .
  • Chemical Structure Determination

    • A co-crystallization of N-(4-meth-oxy-phen-yl)piperazine with 4-methyl-benzoic acid and with benzene-1,2-di-carb-oxy-lic acid yields the salts 4-(4-meth-oxy-phen-yl)piperazin-1-ium 4-methyl-benzoate monohydrate .
    • The methods involved in this study were likely standard crystallography techniques, including X-ray diffraction for structure determination .
    • The results showed that these salts both crystallize with Z’ = 2, in space groups P and Pna21, respectively .

properties

IUPAC Name

(Z)-but-2-enedioic acid;4-(4-methylpiperazin-1-yl)-7-(trifluoromethyl)pyrrolo[1,2-a]quinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F3N4.2C4H4O4/c1-22-7-9-23(10-8-22)16-15-3-2-6-24(15)14-5-4-12(17(18,19)20)11-13(14)21-16;2*5-3(6)1-2-4(7)8/h2-6,11H,7-10H2,1H3;2*1-2H,(H,5,6)(H,7,8)/b;2*2-1-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTEVMLYDEWVIQE-SPIKMXEPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC3=C(C=CC(=C3)C(F)(F)F)N4C2=CC=C4.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCN(CC1)C2=NC3=C(N4C2=CC=C4)C=CC(=C3)C(F)(F)F.C(=C\C(=O)O)\C(=O)O.C(=C\C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25F3N4O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0042589
Record name 4-(4-Methyl-1-piperazinyl)-7-(trifluoromethyl)-pyrrolo[1,2-a]quinoxaline (2Z)-2-butenedioate (1:2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0042589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

566.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CGS 12066B dimaleate

CAS RN

109028-10-6
Record name CGS 12066B
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109028106
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(4-Methyl-1-piperazinyl)-7-(trifluoromethyl)-pyrrolo[1,2-a]quinoxaline (2Z)-2-butenedioate (1:2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0042589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CGS-12066B
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VJ9I4R0C0C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pyrrolo(1,2-a)quinoxaline, 4-(4-methyl-1-piperazinyl)-7-(trifluoromethyl)-, (Z)-2-butenedioate (1:2)
Reactant of Route 2
Pyrrolo(1,2-a)quinoxaline, 4-(4-methyl-1-piperazinyl)-7-(trifluoromethyl)-, (Z)-2-butenedioate (1:2)
Reactant of Route 3
Pyrrolo(1,2-a)quinoxaline, 4-(4-methyl-1-piperazinyl)-7-(trifluoromethyl)-, (Z)-2-butenedioate (1:2)
Reactant of Route 4
Reactant of Route 4
Pyrrolo(1,2-a)quinoxaline, 4-(4-methyl-1-piperazinyl)-7-(trifluoromethyl)-, (Z)-2-butenedioate (1:2)
Reactant of Route 5
Pyrrolo(1,2-a)quinoxaline, 4-(4-methyl-1-piperazinyl)-7-(trifluoromethyl)-, (Z)-2-butenedioate (1:2)
Reactant of Route 6
Pyrrolo(1,2-a)quinoxaline, 4-(4-methyl-1-piperazinyl)-7-(trifluoromethyl)-, (Z)-2-butenedioate (1:2)

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